molecular formula C12H11NO4 B11874014 Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 497153-00-1

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11874014
CAS No.: 497153-00-1
M. Wt: 233.22 g/mol
InChI Key: QFLFWXSXUAFZAX-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative characterized by a methoxy group at position 6, a ketone at position 2, and a methyl ester at position 3. This compound belongs to the 1,2-dihydroquinoline family, which is notable for its partially hydrogenated quinoline core. The compound’s stability and reactivity are influenced by its conjugated system and substituent effects, making it a candidate for synthetic modifications and structure-activity relationship (SAR) studies.

Properties

CAS No.

497153-00-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(12(15)17-2)6-11(14)13-10/h3-6H,1-2H3,(H,13,14)

InChI Key

QFLFWXSXUAFZAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar acylation and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparison with structurally analogous compounds:

Compound Substituents Key Structural Differences Impact on Properties
Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate (Target) 6-OCH₃, 2-keto, 4-COOCH₃, no N-substituent Reference compound Balanced solubility and crystallinity; moderate polarity due to ester and methoxy groups
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate 6-OCH₃, 1-CH₃, 2-keto, 4-COOCH₂CH₃ Ethyl ester (vs. methyl) and N-methylation at position 1 Increased lipophilicity; altered crystal packing due to N-methylation
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 2-keto, 4-Ph, 3-COOCH₂CH₃ Chloro and phenyl substituents; ester at position 3 (vs. 4) Enhanced π-stacking potential; possible halogen-bonding interactions
Methyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate 6-Br, 2-keto, 4-COOCH₃ Bromo substituent (vs. methoxy) Higher molecular weight; potential for cross-coupling reactions
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate Fused pyrrolo-quinoline ring, 4-CH₃, 2-keto Additional fused ring system (tetrahydro-pyrrolo moiety) Altered conformational rigidity; modified solubility and bioavailability

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis :

    • The target compound’s ¹H NMR profile is defined by distinct chemical shifts for the methoxy (~δ 3.8–4.0 ppm) and ester groups (~δ 3.6–3.7 ppm). Comparatively, the ethyl ester in shows downfield shifts for the ethyl CH₂ and CH₃ groups (δ 1.2–4.3 ppm).
    • In compounds with halogen substituents (e.g., 6-Cl in ), aromatic protons adjacent to electronegative groups exhibit deshielding (δ 7.1–7.5 ppm) .
  • Crystallography: The fused pyrrolo-quinoline derivative forms centrosymmetric dimers via C–H···π interactions, while the target compound’s packing (if crystallized) may rely on weaker van der Waals forces due to the absence of bulky substituents.

Research Findings and Data Tables

Table 1: Substituent Effects on Melting Points and Spectral Data

Compound Substituents Melting Point (°C) ¹H NMR (Key Peaks, δ ppm) IR (CO Stretching, cm⁻¹)
Target Compound 6-OCH₃, 4-COOCH₃ Not reported OCH₃: ~3.85; COOCH₃: ~3.65 ~1730 (ester C=O)
Ethyl 6-methoxy-1-methyl-4-carboxylate 1-CH₃, 4-COOCH₂CH₃ Not reported CH₃ (N-methyl): ~3.3; OCH₂CH₃: ~1.35 (t), ~4.25 (q) ~1725 (ester C=O)
Methyl 4-methyl-pyrrolo-quinoline Fused pyrrolo, 4-CH₃ 398–341 K CH₃ (ester): ~3.65; aromatic H: ~6.95–7.13 1731 (ester), 1701 (amide)

Biological Activity

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 82633-20-3

The presence of the methoxy group at the 6-position and the carboxylate group at the 4-position enhances its solubility and reactivity, making it a versatile compound in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate precursors under acidic or basic conditions.
  • Cyclization : Subsequent cyclization leads to the formation of the quinoline ring structure.
  • Esterification : The final step usually involves esterification to introduce the methyl ester functionality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit bacterial growth by targeting cell wall synthesis pathways.

Compound MIC (µg/mL) Target Bacteria
This compound15E. coli
This compound10Staphylococcus aureus

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For example:

  • MCF-7 Cell Line : The compound showed a dose-dependent reduction in cell viability.
    • IC50 values were determined using MTT assays, indicating effective cytotoxicity at concentrations as low as 5 µM.
    Concentration (µM) Cell Viability (%)
    0100
    575
    1050

This data highlights its potential as an anticancer therapeutic agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.
  • Anticancer Research : Another study focused on its effects on breast cancer cells (MCF-7). The findings revealed that treatment with methyl 6-methoxy derivatives resulted in reduced cell proliferation and increased apoptosis markers.

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